![molecular formula C21H16FN3O3S B2578720 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1207004-77-0](/img/structure/B2578720.png)
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide” has a molecular formula of C14H10FN3O2S . It is also known by the synonym AKOS021944975 .
Molecular Structure Analysis
The compound has a complex structure that includes a thieno[3,2-d]pyrimidin-3(4H)-yl group, a 4-fluorophenyl group, and a 2-methoxyphenyl group . The InChI string, which represents the structure of the compound, isInChI=1S/C14H10FN3O2S/c15-9-3-1-8 (2-4-9)10-6-21-13-12 (10)17-7-18 (14 (13)20)5-11 (16)19/h1-4,6-7H,5H2, (H2,16,19) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 303.31 g/mol . It has a computed XLogP3-AA value of 1.6, which indicates its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 104 Ų, indicating the size of the molecule that can be polar . The compound has a complexity of 465, as computed by Cactvs 3.4.8.18 .Scientific Research Applications
Antiviral Activity
The thieno[3,2-d]pyrimidin scaffold, which is part of the compound’s structure, has been associated with antiviral properties. Indole derivatives, which share some structural similarities with our compound, have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could be explored for potential antiviral applications, particularly in the development of new treatments for RNA and DNA viruses.
Anticancer Potential
The structural motif of thieno[3,2-d]pyrimidin is also present in molecules that have been studied for their anticancer activities. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis. Therefore, our compound could be a candidate for further research in cancer therapy, particularly in the synthesis of new anticancer agents .
Antimicrobial Effects
Similar to other thiazole and thieno[3,2-d]pyrimidin derivatives, this compound may exhibit antimicrobial properties. It could be effective against a range of bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum, as suggested by the activity of related molecules . This opens up possibilities for its use in treating bacterial infections.
Enzyme Inhibition
The compound’s framework has been identified as a potential inhibitor of certain enzymes. For example, a small molecule inhibitor featuring a similar thieno[2,3-d]pyrimidin-2-ylthio acetamide framework has been discovered to inhibit the FP-2 enzyme . This indicates that our compound could be valuable in studying enzyme mechanisms and developing enzyme-based treatments.
Pharmacological Research
Given the broad spectrum of biological activities associated with indole and thieno[3,2-d]pyrimidin derivatives, this compound could be a significant pharmacophore in drug discovery. It may bind with high affinity to multiple receptors, which is crucial for screening different pharmacological activities and developing new therapeutic agents .
properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-28-17-5-3-2-4-16(17)24-18(26)10-25-12-23-19-15(11-29-20(19)21(25)27)13-6-8-14(22)9-7-13/h2-9,11-12H,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPQTJKIAUQZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


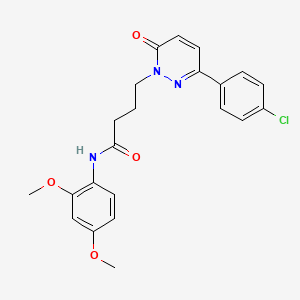
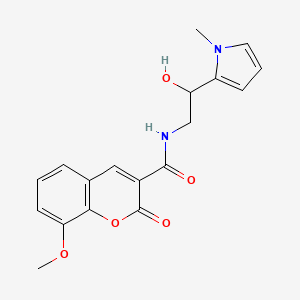
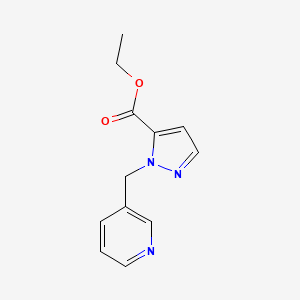
![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2578643.png)

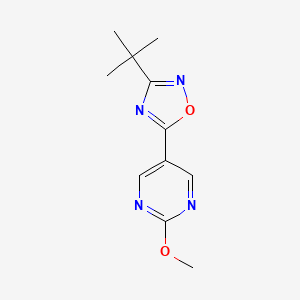
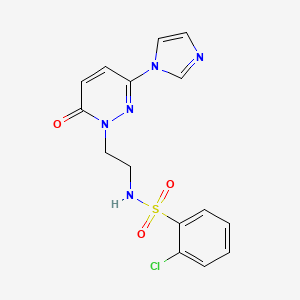
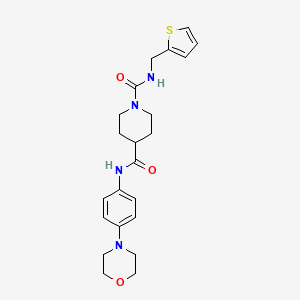
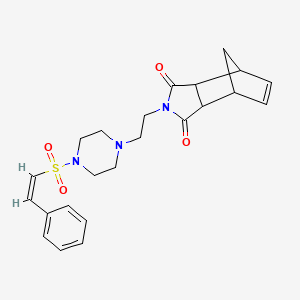
![Ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2578652.png)
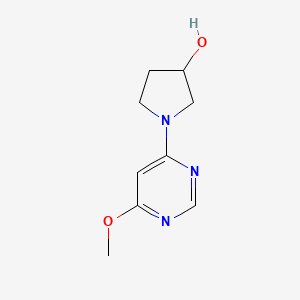
![N-benzyl-2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B2578656.png)
![2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2578660.png)